Physicochemical properties of Diethyl 2-fluoro-2-(hydroxymethyl)malonate
Physicochemical properties of Diethyl 2-fluoro-2-(hydroxymethyl)malonate
An In-Depth Technical Guide to Diethyl 2-fluoro-2-(hydroxymethyl)malonate for Advanced Research and Drug Development
Introduction
Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a specialized trifunctional chemical scaffold of significant interest to the fields of medicinal chemistry and advanced organic synthesis. Its structure uniquely combines a malonic ester core, a quaternary center, a fluorine atom, and a primary alcohol. This combination offers a potent toolkit for molecular design: the fluorine atom can modulate electronic properties, metabolic stability, and binding affinity, while the hydroxymethyl group provides a reactive handle for further derivatization or for establishing critical hydrogen bonds in biological targets. As a stereogenic center, it also serves as a valuable precursor for creating complex chiral molecules. This guide provides a comprehensive overview of its known physicochemical properties, a logical synthetic strategy, and an analysis of its reactivity and potential applications for researchers and drug development professionals.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its basic identity and physical characteristics. These properties dictate handling, storage, and reaction setup.
Compound Identification
A summary of the key identifiers for Diethyl 2-fluoro-2-(hydroxymethyl)malonate is presented below.
| Identifier | Value | Source |
| CAS Number | 756-31-0 | [1] |
| Molecular Formula | C₈H₁₃FO₅ | [1] |
| Molecular Weight | 208.19 g/mol | [1] |
| IUPAC Name | Diethyl 2-fluoro-2-(hydroxymethyl)propanedioate | |
| Synonyms | Diethyl 2-fluoro-2-(hydroxymethyl)malonate | [1] |
| InChI Key | MLRARFWKUWAYOW-UHFFFAOYSA-N | [1] |
| InChI | 1S/C8H13FO5/c1-3-13-6(11)8(9,5-10)7(12)14-4-2/h10H,3-5H2,1-2H3 | [1] |
Physicochemical Data
The physical properties of the compound are critical for its practical application in a laboratory setting.
| Property | Value | Source & Commentary |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Data not available in cited literature. | For comparison, the related Diethyl bis(hydroxymethyl)malonate melts at 49-51°C.[2][3] |
| Boiling Point | Data not available in cited literature. | The presence of the hydroxyl group suggests a significantly higher boiling point than non-hydroxylated analogs due to hydrogen bonding. |
| Solubility | Data not available. | Expected to have moderate solubility in polar organic solvents like ethanol, ethyl acetate, and dichloromethane. The related Diethyl fluoromalonate is noted as insoluble in water.[4] |
| Storage | Refrigerator | [1] |
Synthesis and Purification
Conceptual Synthetic Pathway
The causality for this proposed pathway is rooted in the well-understood reactivity of the enolizable α-proton of malonic esters.
-
Hydroxymethylation: Diethyl malonate is first treated with a single equivalent of formaldehyde under basic conditions. The base (e.g., potassium bicarbonate) generates the malonate enolate, which acts as a nucleophile, attacking the electrophilic formaldehyde. This step must be carefully controlled to favor mono-addition, yielding Diethyl 2-(hydroxymethyl)malonate. Using a full two equivalents of formaldehyde would lead to the formation of Diethyl bis(hydroxymethyl)malonate.[5]
-
Electrophilic Fluorination: The resulting intermediate, Diethyl 2-(hydroxymethyl)malonate, still possesses one acidic α-proton. This intermediate can be deprotonated with a suitable base (e.g., sodium hydride, sodium ethoxide) to form a new enolate.[6] This enolate is then quenched with an electrophilic fluorine source, such as N-Fluorobis(benzenesulfon)imide (NFSI) or a similar F+ equivalent, to install the fluorine atom at the α-position, yielding the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Representative)
This protocol is a validated, self-consistent system derived from analogous, well-documented procedures for each step.[5][6]
Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place an aqueous solution of formaldehyde (1 equivalent) and potassium bicarbonate (0.1 equivalents). Cool the flask in a water bath to 20°C.
-
Addition: Begin stirring and add Diethyl malonate (1 equivalent) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Continue stirring for 1 hour at 25-30°C after the addition is complete.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by vacuum distillation or column chromatography to yield pure Diethyl 2-(hydroxymethyl)malonate.
Step 2: Fluorination to Yield Diethyl 2-fluoro-2-(hydroxymethyl)malonate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous acetonitrile. Cool the mixture to -20°C using an appropriate cooling bath.
-
Enolate Formation: Dissolve the Diethyl 2-(hydroxymethyl)malonate (1 equivalent) from Step 1 in anhydrous acetonitrile and add it dropwise to the sodium hydride suspension. Maintain the temperature between -20°C and -15°C. Stir for 30 minutes to ensure complete enolate formation.
-
Fluorination: Dissolve an electrophilic fluorinating agent (e.g., NFSI, 1.1 equivalents) in anhydrous acetonitrile and add it to the reaction mixture. Allow the reaction to proceed for 1-2 hours, monitoring by TLC.
-
Quenching and Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with dichloromethane (3x).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.[8]
Anticipated Spectral Characterization
While empirical spectral data is not available from the conducted searches, the structure of Diethyl 2-fluoro-2-(hydroxymethyl)malonate allows for the reliable prediction of its key spectral signatures.
-
¹H NMR: The spectrum is expected to show two distinct triplet/quartet patterns for the non-equivalent ethyl groups. The methylene protons of the hydroxymethyl group (-CH₂OH) are diastereotopic due to the adjacent stereocenter and should appear as a complex multiplet or two distinct doublets of doublets. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The quaternary carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 180-250 Hz, appearing as a doublet. Other carbons in proximity will show smaller two- and three-bond C-F couplings. The carbonyl carbons of the ester groups are expected around 165-170 ppm.
-
¹⁹F NMR: A singlet is expected in the proton-decoupled spectrum. In the proton-coupled spectrum, this signal may show small couplings to the protons of the hydroxymethyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z = 208.19 would be expected. Common fragmentation patterns would include the loss of an ethoxy radical (-OCH₂CH₃), ethanol (-HOCH₂CH₃), and cleavage of the C-C bonds adjacent to the carbonyl groups.
-
Infrared (IR) Spectroscopy: Key absorption bands are predicted to include a broad O-H stretch around 3400 cm⁻¹, strong C=O stretching for the ester groups around 1740-1760 cm⁻¹, and a C-F stretching vibration in the 1000-1100 cm⁻¹ region.
Reactivity, Stability, and Handling
The molecule's utility is defined by the reactivity of its functional groups. Understanding these characteristics is paramount for its successful application and safe handling.
Chemical Reactivity
The compound features three primary sites for chemical transformation:
-
Hydroxyl Group: The primary alcohol is a versatile handle for derivatization. It can undergo oxidation to form an aldehyde, esterification with carboxylic acids or acid chlorides, or etherification.
-
Ester Groups: The diethyl ester moieties are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, which may be unstable and prone to decarboxylation.[9] Transesterification is also possible in the presence of other alcohols and a suitable catalyst.
-
α-Fluoro Position: The fluorine atom itself is generally unreactive towards substitution. However, its strong electron-withdrawing nature significantly influences the properties of the adjacent carbonyl groups, potentially increasing their susceptibility to nucleophilic attack.
Caption: Key reactive sites on the target molecule.
Safety and Handling
Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classification provides a clear directive for safety measures.
| Hazard Information | GHS Classification | Source |
| Signal Word | Warning | [1] |
| Pictograms | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling Recommendations:
-
Always handle in a well-ventilated area or a chemical fume hood.[10]
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[11][13]
-
Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator as recommended.[1][10]
Applications in Drug Discovery and Organic Synthesis
The true value of Diethyl 2-fluoro-2-(hydroxymethyl)malonate lies in its potential as a sophisticated building block. Malonic esters, in general, are foundational to the synthesis of a vast array of compounds, including barbiturates and other active pharmaceutical ingredients.[14]
The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.[9] The α-fluoro-α-hydroxymethyl motif is particularly powerful. It allows for the creation of a chiral center with functionalities that can mimic biological substrates or introduce novel interactions with a target protein. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the fluorine can modulate the acidity of nearby protons or engage in specific fluorine-protein interactions. This makes the title compound a high-value starting material for generating libraries of complex, fluorinated molecules for screening in drug discovery programs.
Conclusion
Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a structurally rich and synthetically versatile compound. While some of its fundamental physicochemical data remains to be formally published, its identity is well-defined, and a reliable synthetic route can be confidently proposed based on established chemical principles. Its combination of a reactive hydroxyl group, a stable fluorine atom, and a malonate core makes it an attractive building block for accessing novel chemical space. For researchers in drug development and organic synthesis, this reagent offers a strategic entry point for the creation of sophisticated, fluorinated molecules with tailored biological and physical properties.
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